N-Benzoyloxy-2-acetylaminofluorene

Description

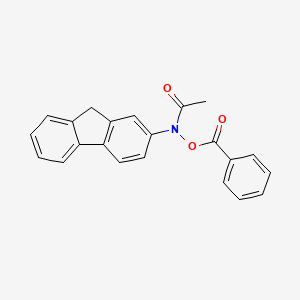

Structure

3D Structure

Properties

CAS No. |

6098-45-9 |

|---|---|

Molecular Formula |

C22H17NO3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

[acetyl(9H-fluoren-2-yl)amino] benzoate |

InChI |

InChI=1S/C22H17NO3/c1-15(24)23(26-22(25)16-7-3-2-4-8-16)19-11-12-21-18(14-19)13-17-9-5-6-10-20(17)21/h2-12,14H,13H2,1H3 |

InChI Key |

ZKKLGAMCIKRQDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Molecular Mechanisms of Metabolic Activation and Biotransformation

Enzymatic Pathways Leading to Reactive Metabolites

The conversion of 2-AAF into its ultimate carcinogenic form is a multi-step process involving both Phase I and Phase II metabolic enzymes. The initial and rate-limiting step is the oxidation of the nitrogen atom, followed by conjugation reactions that generate unstable esters. These esters readily decompose to form highly electrophilic nitrenium and arylamidonium ions that can form covalent adducts with DNA. wikipedia.org

The first and essential step in the bioactivation of 2-acetylaminofluorene (B57845) is N-hydroxylation, which converts 2-AAF into N-hydroxy-2-acetylaminofluorene (N-OH-AAF). oup.comnih.gov This product is considered a proximate carcinogen, being more potent than the parent compound. wikipedia.org This critical oxidative reaction is primarily catalyzed by microsomal enzymes located in the endoplasmic reticulum of cells, particularly in the liver. nih.govresearchgate.net

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for the N-oxidation of 2-AAF. wikipedia.org These heme-containing monooxygenases facilitate the insertion of an oxygen atom onto the nitrogen of the acetylamino group. youtube.com In humans, the CYP1A2 isozyme is predominantly responsible for the N-hydroxylation of 2-AAF. nih.govnih.gov Studies have shown a significant correlation between the levels of CYP1A2 in human liver microsomes and the rate of 2-AAF N-hydroxylase activity. nih.gov

Different CYP isozymes exhibit varying capacities to metabolize 2-AAF, and their expression can be influenced by exposure to various compounds. For instance, pretreatment of mice with 3-methylcholanthrene, an inducer of certain CYP isozymes, leads to a several-fold increase in N-hydroxylation activity. nih.gov Conversely, inhibitors like α-naphthoflavone can significantly reduce the N-oxidation of 2-AAF, highlighting the central role of the CYP1A family in this activation step. nih.govnih.gov While N-hydroxylation is the activation pathway, CYPs also catalyze ring-hydroxylation at various positions of the fluorene (B118485) ring, such as C7, which is generally considered a detoxification pathway. nih.govnih.gov

| CYP Isozyme Family | Role/Observation | Species/System | Reference |

|---|---|---|---|

| CYP1A2 | Major enzyme for 2-AAF N-hydroxylation in humans. | Human liver microsomes, Stably transfected rat liver cells | nih.govnih.gov |

| CYP1A1 | Capable of N-hydroxylating 2-AAF when expressed in Cos-1 cells. | Expressed protein in Cos-1 cells | nih.gov |

| CYP (general) | Activity induced by 3-methylcholanthrene, leading to increased N- and ring-hydroxylation. | Mouse liver microsomes | nih.gov |

| CYP (general) | N-hydroxylase activity stimulated by piperonyl butoxide, while 7-hydroxylase activity was inhibited. | Hamster liver | nih.gov |

| CYP2B1 | Mediates a pseudoenzymatic reduction of N-OH-AAF back to 2-AAF. | Rat liver microsomes | oup.comnih.gov |

Flavin-containing monooxygenases (FMOs) represent another class of enzymes that catalyze the oxygenation of soft nucleophiles, including nitrogen and sulfur atoms in a variety of xenobiotics. wikipedia.org These enzymes require NADPH and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group to function. wikipedia.org While FMOs are significant in the metabolism of numerous compounds, their specific role in the N-oxidation of 2-acetylaminofluorene is less defined compared to the well-established pathway involving cytochrome P450. FMOs, such as the pulmonary-expressed FMO2, are known to N-oxidize some primary alkylamines. nih.gov However, in humans, the FMO2 gene contains a nonsense mutation that results in a truncated, nonfunctional protein. nih.gov The primary and most extensively documented pathway for the critical N-hydroxylation step of 2-AAF remains catalysis by the cytochrome P450 system.

Following N-hydroxylation, the proximate carcinogen N-OH-AAF undergoes Phase II conjugation reactions. wikipedia.org Rather than leading to detoxification and excretion, as is typical for many Phase II processes, these reactions convert N-OH-AAF into highly unstable and electrophilic esters. wikipedia.orgnih.gov These esters are considered the ultimate carcinogenic metabolites of 2-AAF, as they can spontaneously break down to form reactive ions that readily bind to DNA. wikipedia.org

One of the critical pathways for the formation of a reactive ester is O-acetylation, catalyzed by cytosolic N-acetyltransferases (NATs). wikipedia.orgfrontiersin.org These enzymes transfer an acetyl group from the cofactor acetyl-coenzyme A (AcCoA) to the hydroxyl group of N-OH-AAF. frontiersin.orgnih.gov This reaction yields N-acetoxy-2-acetylaminofluorene (N-OAc-AAF), a highly unstable intermediate that can spontaneously decompose to form a reactive arylamidonium ion, which then binds to DNA. wikipedia.org

Humans express two primary NAT isozymes, NAT1 and NAT2. frontiersin.orgnih.gov Both can catalyze the O-acetylation of N-OH-AAF, but they differ in their substrate affinities and tissue distribution. nih.govnih.gov NAT2 is notable for its genetic polymorphism, which results in "rapid" and "slow" acetylator phenotypes in the human population. nih.gov This genetic variation can influence an individual's susceptibility to cancers associated with arylamine exposure. nih.govpharmgkb.org

| Feature | NAT1 | NAT2 | Reference |

|---|---|---|---|

| Role | Catalyzes O-acetylation of N-hydroxy-arylamines. | Catalyzes O-acetylation of N-hydroxy-arylamines. | nih.govnih.gov |

| Genetic Regulation | Monomorphic | Polymorphic (regulates rapid/slow acetylator status) | nih.gov |

| Relative Activity (Hamster Colon) | Lower apparent Vmax for arylamine substrates compared to NAT2. | Higher apparent Vmax for arylamine substrates compared to NAT1. | nih.gov |

| Cancer Risk Association | - | Polymorphisms associated with differential cancer risk (e.g., colorectal, urinary bladder). | nih.gov |

An alternative and highly significant activation pathway for N-OH-AAF is O-sulfation, which is catalyzed by cytosolic sulfotransferases (SULTs). wikipedia.org This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-AAF. nih.govgoogle.com The product, N-sulfoxy-2-acetylaminofluorene, is an extremely reactive ester. wikipedia.orgcapes.gov.br

The level of sulfotransferase activity is a critical determinant of the extent of 2-AAF's carcinogenic effect in certain tissues. For example, studies in rats have shown that hepatocyte nodules resistant to the mitoinhibitory effects of 2-AAF exhibit significantly lower levels of N-hydroxy-2-acetylaminofluorene sulfotransferase activity compared to normal liver tissue. nih.gov This suggests that reduced capacity for O-sulfation can be a mechanism of resistance to 2-AAF toxicity. nih.gov The high reactivity of the sulfated metabolite has been demonstrated by its ability to react with methionine residues in proteins, forming methylmercapto-AAF derivatives. capes.gov.br

Phase II Conjugation Reactions and Electrophilic Ester Formation

N,O-Acetyltransfer Catalysis by Arylhydroxamic Acid Acyltransferases

A critical pathway in the activation of N-hydroxy-2-acetylaminofluorene involves intramolecular acyl group transfer, catalyzed by N,O-arylhydroxamic acid acyltransferases (AHAT). nih.gov This enzyme facilitates the transfer of the acetyl group from the nitrogen atom of the hydroxamic acid to the oxygen atom. wikipedia.org This reaction converts N-OH-2-AAF into a more reactive metabolite, N-acetoxy-2-aminofluorene (N-OAc-2-AF). wikipedia.org

Research has shown that in the absence of an external arylamine acceptor molecule, AHAT catalyzes the conversion of N-arylhydroxamic acids into highly reactive electrophilic intermediates. nih.gov These intermediates are capable of binding irreversibly to cellular nucleophiles, including the AHAT enzyme itself, leading to its inactivation. nih.gov Studies using rat mammary glands, a target tissue for these carcinogens, have identified AHAT activity that catalyzes the formation of nucleic acid adducts from N-hydroxy-N-2-acetylaminofluorene. nih.gov The resulting adducts lack the acetyl group, which is consistent with an acyltransferase mechanism of activation. nih.gov

Enzymatic Deacetylation Processes

Another significant metabolic pathway is the deacetylation of N-hydroxy-2-acetylaminofluorene. This process is catalyzed by microsomal deacetylase enzymes found in the liver and other tissues. wikipedia.orgnih.gov The reaction removes the N-acetyl group to yield N-hydroxy-2-aminofluorene (N-OH-2-AF). nih.gov This deacetylated metabolite is considered to be more mutagenic than its acetylated precursor in certain biological systems. nih.gov The interconversion between the acetylated amide (N-OH-2-AAF) and the deacetylated amine (N-OH-2-AF) metabolites is a key feature of the biotransformation of 2-acetylaminofluorene. wikipedia.org Subsequent O-acetylation or sulfation of N-OH-2-AF generates other highly DNA-reactive compounds. nih.gov

Peroxidase-Mediated Oxidations

Peroxidases present in target tissues, such as the mammary gland, provide an alternative route for the activation of N-hydroxy-2-acetylaminofluorene. nih.gov These enzymes can activate N-OH-2-AAF through a one-electron oxidation mechanism, generating a nitroxyl (B88944) free radical intermediate. nih.gov This unstable radical can then disproportionate to form other reactive species, including nitrosofluorene and N-acetoxy-2-acetylaminofluorene. nih.gov This pathway can be fueled by various peroxide substrates, including hydrogen peroxide and lipid hydroperoxides, and is notably inhibited by antioxidants like glutathione (B108866) and ascorbate. nih.gov

| Enzyme Class | Specific Enzyme Example | Substrate | Key Product(s) |

| Acyltransferases | Arylhydroxamic Acid Acyltransferase (AHAT) | N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | N-acetoxy-2-aminofluorene (N-OAc-2-AF) |

| Hydrolases | Microsomal Deacetylase | N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | N-hydroxy-2-aminofluorene (N-OH-2-AF) |

| Oxidoreductases | Mammary Peroxidase | N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | Nitroxyl free radical, N-acetoxy-2-acetylaminofluorene |

Non-Enzymatic Transformations and Rearrangements

Following enzymatic activation, the resulting esterified intermediates, such as N-acetoxy-2-acetylaminofluorene and the titular N-Benzoyloxy-2-acetylaminofluorene, undergo critical non-enzymatic reactions.

Spontaneous Rearrangements of Acyl-Substituted Intermediates

The esters formed from N-hydroxy-2-acetylaminofluorene, particularly N-acetoxy-2-acetylaminofluorene, are chemically unstable. They can spontaneously decompose without further enzymatic action. wikipedia.org This decomposition involves the heterolytic cleavage of the nitrogen-oxygen bond, facilitated by the electron-withdrawing nature of the acyl group, which makes it a good leaving group.

Generation of Ultimate Electrophilic Species

The spontaneous decomposition of the N-O-acyl derivatives is the final step in generating the ultimate electrophilic species responsible for reacting with cellular macromolecules like DNA.

The spontaneous heterolysis of an N-O-acyl intermediate like N-acetoxy-2-acetylaminofluorene leads to the formation of a positively charged, highly reactive electrophile. wikipedia.org This species is known as an arylamidonium ion. wikipedia.org This ion, along with a related carbonium ion, can directly attack nucleophilic sites on DNA, leading to the formation of covalent adducts that are central to the mutagenic and carcinogenic process. wikipedia.org However, some research indicates that the formation of a discrete arylamidonium ion is not an obligatory step for reaction with all nucleophiles. nih.gov Studies have shown that the reaction between N-acetoxy-2-acetylaminofluorene and certain nucleophiles follows kinetics indicative of a direct bimolecular (SN2) reaction mechanism, where the nucleophile attacks the electrophilic nitrogen or carbon atom, displacing the acetoxy group without the formation of a free carbocation intermediate. nih.gov

| Precursor Compound | Transformation | Ultimate Electrophile |

| N-acetoxy-2-acetylaminofluorene | Spontaneous Heterolysis | Arylamidonium Ion |

Carbonium Ion Formation

The generation of reactive electrophiles from N-esterified derivatives of N-hydroxy-2-acetylaminofluorene, such as this compound, proceeds through the heterolytic cleavage of the N-O bond. This cleavage results in the formation of a benzoate (B1203000) leaving group and a highly reactive cationic species. This cation is best described as an arylnitrenium ion, but it possesses significant resonance stabilization, which delocalizes the positive charge from the nitrogen atom to the carbon atoms of the fluorene ring system.

The resulting resonance hybrid includes structures where the positive charge resides on the carbon atoms (C1, C3, and C7) of the fluorene ring. These resonance forms are, by definition, carbonium ions (or more accurately, carbocations). The contribution of these carbonium ion resonance structures is significant in the reactions with cellular nucleophiles, such as DNA. The formation of adducts at the C8 position of guanine (B1146940) is a well-established consequence of this reactivity. nih.gov However, the electrophilic attack can also occur through the carbon atoms of the fluorene ring, leading to different types of adducts. The stability and reactivity of these intermediates are influenced by the nature of the leaving group and the electronic properties of the arylamine.

Nitrenium Ion Generation

The primary reactive species generated from the metabolic activation of this compound is the N-acetyl-N-2-fluorenylnitrenium ion. This electrophile is formed through the heterolytic cleavage of the N-O bond, where the benzoyloxy group departs, leaving behind a nitrogen atom with a positive charge. imrpress.com Nitrenium ions were postulated as the likely intermediates in the formation of arylamine-derived DNA adducts as early as the 1960s. imrpress.com

The N-acetoxy and N-sulfonyloxy esters of N-hydroxy-2-acetylaminofluorene are considered ultimate carcinogens because they readily undergo this cleavage at physiological pH to yield the reactive nitrenium ion. nih.gov Studies with model compounds like N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) have demonstrated their capacity to react with DNA, forming characteristic adducts primarily at the C8 position of guanine residues. nih.gov The 2-fluorenylnitrenium ion is a short-lived species, but its formation is a critical event. imrpress.com The generation of this ion from this compound is analogous to that from N-acetoxy-AAF, leading to similar patterns of macromolecular damage.

Nitroxyl Free Radical Intermediates

In addition to the ionic pathways, the metabolic activation of N-hydroxy-2-acetylaminofluorene can proceed via one-electron oxidation, leading to the formation of a nitroxyl free radical (or aminoxyl radical). Research has shown that this nitroxyl free radical is an obligatory intermediate in the oxidative activation of N-OH-AAF. nih.gov This radical species can undergo further reactions, including dismutation.

The dismutation of the N-OH-AAF nitroxyl radical can simultaneously generate both 2-nitrosofluorene (B1207293) and an N-acetoxy derivative, such as N-acetoxy-2-acetylaminofluorene. nih.govnih.gov This process provides an alternative route to the formation of the same reactive esters that generate nitrenium ions. The dismutation rate constant for the nitroxyl free radical of N-OH-AAF has been determined to be 2.7 x 10⁵ M⁻¹s⁻¹. nih.gov The formation of these radical intermediates is a key part of the complex metabolic scheme that contributes to the compound's reactivity. nih.gov

Influence of Enzyme Induction and Inhibition on Metabolic Profiles

The metabolic profile of 2-acetylaminofluorene (2-AAF), the precursor to this compound, is significantly influenced by the activity of various drug-metabolizing enzymes, which can be altered by induction or inhibition.

Treatment of rats with 2-AAF has been shown to induce a specific profile of hepatic enzymes. nih.gov This induction is distinct from that caused by classic inducers like phenobarbital (B1680315) or 3-methylcholanthrene. nih.govnih.gov The primary initial activation step, N-hydroxylation, is predominantly catalyzed by the cytochrome P450 isozyme CYP1A2 in human and rat liver. nih.govnih.gov Consequently, inducers of CYP1A2 can enhance the metabolic activation of 2-AAF. In rats, 2-AAF itself acts as an inducer, particularly in females, leading to increased levels of cytochrome P-450 and other enzymes. nih.govnih.gov

Conversely, inhibition of these key enzymes can decrease the metabolic activation of 2-AAF. The CYP1A inhibitor α-naphthoflavone has been shown to strongly inhibit the N-hydroxylase activity of both expressed P450IA2 and human liver microsomes, thereby reducing the formation of the proximate carcinogen N-OH-AAF. nih.govnih.gov Inhibition of deacetylation processes with inhibitors like paraoxon (B1678428) can also alter the metabolic pathway, further indicating that the balance of various enzymatic activities is crucial in determining the ultimate metabolic fate and reactivity of the compound. nih.gov

Table 1: Effect of 2-Acetylaminofluorene (2-AAF) Treatment on Hepatic Enzyme Activities in Rats Data based on findings from studies on 2-AAF administration.

| Enzyme/Component | Fold Increase Compared to Control | Reference |

|---|---|---|

| Microsomal Epoxide Hydrolase | 762% | nih.gov |

| Cytochrome P-450 | 143% | nih.gov |

| NADPH-Cytochrome c Reductase | 160% | nih.gov |

| Cytochrome b5 | 171% | nih.gov |

| Cytoplasmic DT-Diaphorase | 229% | nih.gov |

| Soluble Glutathione S-transferase | 200-250% | nih.gov |

Production of Reactive Oxygen Species During Metabolism

The metabolism of 2-acetylaminofluorene is associated with the generation of reactive oxygen species (ROS), which contributes to cellular oxidative stress. nih.govresearchgate.net Studies have demonstrated that treatment with 2-AAF leads to an increase in intracellular ROS. nih.gov This production of ROS is not merely a byproduct but appears to be an integral part of the cellular response to the chemical.

Deoxyribonucleic Acid Dna Adduct Formation and Structural Characterization

Covalent Interactions with DNA

The covalent binding of N-Benzoyloxy-2-acetylaminofluorene to DNA is a key step in its genotoxic activity. The benzoyloxy group serves as a leaving group, facilitating the generation of a reactive arylnitrenium ion. This electrophilic intermediate then attacks the electron-rich centers in the DNA bases.

The primary mechanism of DNA adduct formation by this compound involves the heterolytic cleavage of the N-O bond, which releases the benzoate (B1203000) anion and forms the N-acetyl-2-aminofluorenyl-nitrenium ion. This highly reactive cation is the ultimate electrophile that reacts with the nucleophilic centers on the DNA bases. The most susceptible sites for attack are the N7 and C8 atoms of guanine (B1146940) and, to a lesser extent, the N1, N3, and N7 atoms of adenine (B156593). The distribution of adducts is influenced by the local DNA sequence and conformation.

Guanine is the most frequent target for adduction by this compound due to its high nucleophilicity. Several distinct adducts are formed at different positions on the guanine base.

The most common and stable adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). This adduct causes significant distortion of the DNA helix. The fluorene (B118485) ring can be positioned in two main conformations: one where it is stacked into the DNA helix (S-conformer) and another where it resides in the major groove (B-conformer). The conformation adopted depends on the local DNA sequence.

This compound can also attack the N7 position of guanine. These N7-guanine adducts are generally unstable and can lead to two subsequent events: depurination, which results in an abasic site in the DNA, or rearrangement. Some studies suggest that the formation of the more stable C8-guanine adduct may proceed through an initial attack at the N7 position. The instability of N7-adducts makes them challenging to detect and characterize. nih.govoup.com

While guanine is the primary target, adenine adducts can also be formed, although at a much lower frequency. The potential sites of adduction on adenine include the N1, N3, and N7 positions. However, detailed structural characterization of adenine adducts specifically from this compound is not as extensively documented as for guanine adducts.

Data Tables

Table 1: Major DNA Adducts of 2-Acetylaminofluorene (B57845) Derivatives

| Adduct Name | Site of Formation | Relative Abundance | Structural Impact on DNA |

| N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | C8 of Guanine | Major | Significant helix distortion; S and B conformations nih.gov |

| 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | N2 of Guanine | Minor | Less distorting; located in the minor groove nih.gov |

| N7-substituted Guanine Adducts | N7 of Guanine | Unstable | Leads to depurination and abasic sites nih.govoup.com |

Table 2: Properties of Guanine Adducts Formed by 2-Acetylaminofluorene Derivatives

| Property | N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | N7-substituted Guanine Adducts |

| Location in DNA | Major Groove or Stacked within the Helix nih.gov | Minor Groove nih.gov | Major Groove |

| Stability | Stable | Persistent, less efficiently repaired nih.gov | Unstable, prone to depurination nih.govnih.gov |

| Conformational Effects | Induces major conformational changes nih.gov | Causes less perturbation to the DNA helix nih.gov | Can lead to strand cleavage through abasic site formation oup.com |

Sites of Adduct Formation on Guanine Residues

Stability and Persistence of DNA Adducts

The interaction of this compound and its congeners with DNA results in the formation of several types of adducts, which differ significantly in their chemical stability and persistence. While the major adduct is formed at the C8 position of guanine, other more labile adducts are also formed, which have a profound impact on DNA integrity through their instability.

Rates of DNA Adduct Hydrolysis and Release

Following the reaction of activated esters of 2-acetylaminofluorene, such as N-acetoxy-2-acetylaminofluorene, with DNA, a rapid release of carcinogen-guanine products is observed. nih.gov These released products are distinct from the more stable N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct and are not precipitated with the bulk DNA. nih.gov The quantity of these released products can be substantial, ranging from 5% to as much as 30-40% of the amount of the stable dG-C8-AAF residues remaining in the DNA. nih.gov This release is indicative of the formation of chemically unstable adducts that readily undergo hydrolysis.

The primary cause of this instability is the formation of adducts at the N7 position of guanine. nih.govnih.govnih.gov Alkylation or arylamination at the N7 position introduces a formal positive charge into the imidazole ring of the purine (B94841), which in turn weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar. nih.gov This electronic destabilization facilitates the hydrolytic cleavage of the bond, leading to the release of the modified guanine base from the DNA backbone. nih.gov The half-lives of N7-guanine adducts in double-stranded DNA are generally short, ranging from approximately 2 to 150 hours, underscoring their transient nature compared to other adduct types. nih.gov

Kinetics of Depurination of Labile Adducts

The release of modified guanine bases is a result of spontaneous depurination, a process driven by the chemical lability of the N7-guanine adducts. nih.govresearchgate.net Unlike more stable lesions that are often removed by enzymatic DNA repair pathways, the loss of these labile adducts is primarily a chemical process. nih.govresearchgate.net Studies comparing adduct stability in different tissues have shown that the elimination rates of chemically unstable N7-alkylguanine adducts are similar in both repair-proficient and repair-deficient tissues, suggesting that their disappearance is governed by spontaneous hydrolysis rather than active repair. nih.govresearchgate.net

The kinetics of this depurination process mean that a significant fraction of the initial DNA damage can be rapidly converted from a covalent base adduct to a different type of lesion. Research involving radiolabeled N-acetoxy-2-acetylaminofluorene demonstrated the formation of at least four distinct, released products, confirming that depurination is a key pathway for the decay of certain adducts. nih.gov The data strongly suggest that these released products are guanine derivatives formed from the depurination of N7-substituted adducts within the DNA. nih.gov For some aromatic amines, it has been proposed that an initial, kinetically favored attack at the N7-position may even precede a subsequent rearrangement to the more thermodynamically stable C8-adduct. nih.gov

Formation of Apurinic/Apyrimidinic (AP) Sites

A direct and biologically significant consequence of the depurination of labile N7-guanine adducts is the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.gov When the N-glycosidic bond is hydrolyzed, the modified guanine base is released, but the sugar-phosphate backbone of the DNA remains intact. This leaves a "gap" in the DNA sequence where a base is missing.

Stereochemistry and Conformational Changes Induced by DNA Adducts

The covalent attachment of the bulky 2-acetylaminofluorene (AAF) moiety to DNA, primarily at the C8 position of guanine, induces profound and complex changes in the local and global structure of the DNA double helix. These structural perturbations are central to the biological consequences of the lesion, including its recognition by DNA repair proteins and its effects on DNA replication.

Perturbations to DNA Secondary Structure

The formation of the dG-C8-AAF adduct forces a significant stereochemical change in the modified nucleotide. The guanine base, which normally adopts an anti conformation relative to the deoxyribose sugar in B-DNA, is forced to rotate around the glycosidic bond into a syn conformation. nih.gov This rotation is necessary to avoid a steric clash between the bulky AAF molecule and the sugar-phosphate backbone. researchgate.net

This fundamental change from anti to syn prevents normal Watson-Crick base pairing and leads to several distinct conformational models for the DNA duplex accommodating the lesion. Nuclear Magnetic Resonance (NMR) and molecular dynamics studies have identified three primary conformational families for the dG-C8-AAF adduct. researchgate.netnih.gov

Stacked (S) Conformer: Also known as the "base displacement" model, in this conformation, the modified guanine is displaced from its position in the helical stack, and the fluorene ring intercalates into the DNA helix. nih.govresearchgate.netnih.gov This creates a significant distortion and unwinding of the DNA helix at the site of the adduct.

Major Groove (B) Conformer: In this less-distorting conformation, the modified guanine remains within the helix, maintaining its syn orientation, while the AAF moiety is positioned in the major groove of the DNA. researchgate.netnih.gov This conformation perturbs the DNA structure to a lesser extent than the S-conformer.

Wedge (W) Conformer: This model places the AAF adduct in the minor groove, creating a "wedge" that disrupts the normal helical structure. researchgate.net

The equilibrium between these different conformers is dynamic and can be influenced by the local DNA sequence context. researchgate.net These significant structural distortions are responsible for the adduct's strong blocking effect on DNA synthesis by high-fidelity polymerases and are thought to be a primary cause of frameshift mutations. researchgate.netnih.gov

| Conformer | Description | Position of Fluorene Ring | Modified Guanine Conformation | Impact on DNA Helix |

|---|---|---|---|---|

| Stacked (S) | The fluorene ring inserts into the DNA helix, displacing the modified guanine base. | Intercalated into the helix | syn | Major distortion, local unwinding, disruption of base stacking. |

| Major Groove (B) | The fluorene ring resides in the major groove of the DNA. | External, in the major groove | syn | Moderate distortion, maintains overall helical structure. |

| Wedge (W) | The fluorene ring is wedged into the minor groove. | External, in the minor groove | syn | Significant local distortion and bending. |

Role of Molecular Electrostatic Potential in DNA Interactions

While direct computational studies on the molecular electrostatic potential of this compound adducts are not widely available, its role can be inferred from the known principles of DNA structure and the nature of the adduct. The normal B-DNA double helix possesses a distinct electrostatic potential landscape, characterized by the high negative charge density of the phosphate backbone and sequence-specific potential patterns within the major and minor grooves. nih.gov

The introduction of the large, aromatic AAF moiety dramatically alters this local electrostatic environment. The fluorene ring is a large, polarizable system, and the acetyl group adds a polar component. The specific positioning of this bulky group in one of the three conformational states (S, B, or W) would create a unique electrostatic surface for each conformer.

In the S-conformer , the intercalation of the largely nonpolar fluorene ring into the base stack would disrupt the electrostatic interactions that contribute to base-stacking energies.

In the W-conformer , the presence of the adduct in the narrow minor groove would cause significant electrostatic and steric repulsion.

These altered electrostatic potentials play a crucial role in the stability of each conformer and the energy barriers for conversion between them. The new electrostatic landscape created by the adduct influences interactions with the surrounding solvent, counter-ions, and, most importantly, with the active sites of proteins that process DNA, such as DNA polymerases and repair enzymes. The distinct electrostatic "signature" of each conformation likely contributes to its differential recognition and processing by the cellular machinery.

Interactions with Other Cellular Macromolecules

Covalent Binding to Ribonucleic Acid (RNA)

While much of the research on N-acetylaminofluorene derivatives has focused on DNA adducts, evidence confirms that these compounds also form covalent bonds with RNA. The primary target for this interaction is the guanine (B1146940) base within the RNA molecule.

Reactive esters of N-hydroxy-2-acetylaminofluorene, which are structurally analogous to N-Benzoyloxy-2-acetylaminofluorene, have been shown to react with RNA. For instance, the sulfate (B86663) ester of N-hydroxy-2-acetylaminofluorene readily forms adducts with RNA. nih.gov This reaction is thought to proceed through the formation of a reactive nitrenium ion, which then attacks nucleophilic sites on the RNA molecule. nih.gov

Studies using the related compound, N-acetoxy-2-acetylaminofluorene, have demonstrated a significant decrease in the guanine content of RNA upon reaction, providing further evidence of covalent modification. nih.gov The major RNA adducts identified are formed at the C8 position of guanine, resulting in N-(guanosin-8-yl)-2-acetylaminofluorene and its deacetylated counterpart, N-(guanosin-8-yl)-2-aminofluorene.

The formation of these RNA adducts can have significant consequences for cellular function. The covalent modification of RNA can interfere with protein synthesis and other regulatory functions of RNA molecules, contributing to the cytotoxic and carcinogenic properties of the parent compound.

Interactions and Covalent Binding to Proteins

This compound and its reactive intermediates are also known to covalently bind to cellular proteins. This binding can alter protein structure and function, leading to a cascade of disruptive cellular events. Metabolites of 2-acetylaminofluorene (B57845) have been shown to bind to nuclear proteins, indicating a potential to interfere with critical nuclear processes. nih.gov

The electrophilic intermediates of N-acetylaminofluorene derivatives react with nucleophilic amino acid residues within proteins. One of the most well-documented interactions is with the sulfur-containing amino acid, methionine.

Studies have shown that activated species of N-hydroxy-2-acetylaminofluorene react with N-acetyl-L-methionine to form various methylthio derivatives of 2-acetylaminofluorene. nih.gov The reaction likely involves the attack of the sulfur atom in methionine on the electrophilic nitrogen of the reactive intermediate. Thioethers, in general, have been shown to be effective in preventing the covalent binding of the sulfate ester of N-hydroxy-2-acetylaminofluorene to macromolecules, suggesting a strong reactivity with sulfur-containing residues. nih.gov

While methionine is a primary target, it is anticipated that other nucleophilic amino acid residues, such as cysteine and tryptophan, can also react with the reactive metabolites of this compound. scispace.com

The covalent attachment of the fluorene (B118485) moiety to proteins results in the formation of protein-bound derivatives or adducts. The formation of these adducts has been observed both in vivo and in vitro. nih.gov The extent of protein binding can be significant and can lead to the inhibition of enzyme activity and disruption of protein-protein interactions. For instance, some thioethers that react with the ultimate carcinogen have been shown to decrease the formation of protein adducts. nih.gov The characterization of these protein adducts is crucial for understanding the full spectrum of the compound's biological activity.

Non-Covalent Interactions (e.g., Pi-Stacking with DNA and Proteins)

Beyond covalent modifications, non-covalent interactions, particularly pi-stacking, play a significant role in the association of this compound with macromolecules. The planar aromatic ring system of the fluorene moiety is well-suited for such interactions.

In the context of DNA, the formation of covalent adducts by N-acetylaminofluorene derivatives often involves a conformational change in the DNA helix known as the "base displacement" or "insertion-denaturation" model. In this model, the bulky fluorene ring inserts into the DNA helix, displacing the modified guanine base and stacking with the adjacent base pairs. This intercalation is a form of pi-stacking interaction that stabilizes the adducted structure and causes significant distortion of the DNA double helix.

While direct evidence for pi-stacking of this compound with proteins is less documented, the principles of molecular recognition suggest that such interactions are plausible. The aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine can engage in pi-stacking interactions with the fluorene ring of the compound. nih.govrsc.org These non-covalent interactions could serve to initially position the molecule within protein binding pockets, facilitating subsequent covalent bond formation. The strength of these pi-stacking interactions is influenced by the electronic properties and the geometry of the interacting aromatic systems. nih.gov

Molecular Basis of Mutagenicity and Carcinogenesis

Relationship Between DNA Adducts and Mutagenic Events

The primary mechanism through which N-Benzoyloxy-2-acetylaminofluorene is believed to exert its mutagenic and carcinogenic effects is through the formation of DNA adducts. As a model ultimate carcinogen, it reacts with the nucleophilic sites in DNA, primarily with guanine (B1146940) residues. nih.govnih.gov This covalent binding to DNA alters the genetic code and can lead to mutations if not properly repaired.

Studies on analogous model ultimate carcinogens, such as N-acetoxy-2-acetylaminofluorene (N-AcO-AAF) and N-benzoyloxy-N-methyl-4-aminoazobenzene (N-benzoyloxy-MAB), provide significant insight into the processes likely initiated by this compound. nih.govnih.gov Reaction of these model carcinogens with DNA results in the formation of several adducts, with the major products often being at the C-8 position of guanine. nih.govwikipedia.org For instance, N-AcO-AAF reacts with guanine to form N-(deoxyguanosin-8-yl)-2-acetylaminofluorene. wikipedia.org Similarly, N-benzoyloxy-MAB forms N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene as a major adduct. nih.govnih.gov It is highly probable that this compound forms analogous adducts at guanine bases.

The formation of DNA adducts by compounds like this compound is the initial step leading to gene mutations. The type of mutation depends on the specific adduct formed and the cellular response to it. Research on the closely related N-AcO-AAF has shown that the predominant adduct, formed at the C-8 of guanine, causes significant distortion of the DNA helix. nih.gov This distortion is a key factor in the types of mutations that arise.

Studies have demonstrated that adducts retaining the acetyl group, such as those formed by N-AcO-AAF, predominantly lead to frameshift mutations. nih.govcapes.gov.br In contrast, deacetylated adducts are more likely to cause base substitution mutations, particularly G to T transversions. nih.gov Given that this compound is an acetylated derivative, it is plausible that it primarily induces frameshift mutations. These mutations can have severe consequences, as they alter the reading frame of the genetic code, often leading to the production of a non-functional protein.

The interaction of this compound with DNA can also lead to the formation of apurinic/apyrimidinic (AP) sites. oup.com AP sites are locations in the DNA backbone where a base is missing. wikipedia.org Research on model ultimate carcinogens like N-AcO-AAF and N-benzoyloxy-MAB has shown that their reaction with DNA can lead to the formation of unstable adducts, particularly at the N-7 position of guanine. nih.gov These adducts can weaken the glycosidic bond between the base and the deoxyribose sugar, leading to the spontaneous loss of the adducted base, a process known as depurination, which creates an AP site. nih.govoup.com

The generation of AP sites is a form of DNA damage that can be mutagenic if not repaired before DNA replication. wikipedia.org The presence of an AP site can cause the DNA replication machinery to stall or to insert an incorrect base opposite the lesion. wikipedia.org The formation of DNA adducts and the subsequent creation of AP sites represent significant DNA damage, which, if not properly addressed by the cell's DNA repair mechanisms, can lead to the fixation of mutations.

Role in Multistage Carcinogenesis Models

Carcinogenesis is a multistage process, broadly divided into initiation, promotion, and progression. This compound, as an ultimate carcinogen, is primarily involved in the initiation stage.

The initiation of carcinogenesis involves an irreversible genetic alteration in a cell, which gives it a potential for neoplastic development. nih.gov The formation of covalent DNA adducts by this compound is a classic example of an initiating event. By directly damaging DNA and causing mutations, this compound can alter the function of critical genes, such as proto-oncogenes and tumor suppressor genes, setting the stage for cancer development.

The parent compound, AAF, is considered a complete carcinogen, meaning it can act as both an initiator and a promoter. nih.gov However, its activity as an initiator is dependent on its metabolic activation to reactive forms like this compound. Therefore, this compound directly contributes to the initiation phase by causing the initial DNA damage that can lead to a permanently altered cell.

While direct evidence for this compound as a tumor promoter is not extensively documented, the parent compound AAF is known to have tumor-promoting properties. nih.govnih.govnih.gov Tumor promotion is the process by which an initiated cell undergoes clonal expansion. This often involves changes in gene expression that lead to increased cell proliferation and resistance to apoptosis.

Studies on AAF have shown that it can induce regenerative proliferation and create an environment that favors the growth of initiated cells. nih.gov It has been observed that AAF administration leads to an increase in cell proliferation and a decrease in the expression of genes involved in apoptosis and tumor suppression. nih.govnih.gov While this compound is primarily an initiator due to its direct DNA reactivity, the broader carcinogenic activity of the AAF family of compounds suggests a potential role in creating a cellular environment conducive to tumor promotion, although this is likely a secondary effect compared to its potent initiating activity.

Comparison of Mutagenic Potency Across Derivatives and Metabolic Pathways

The mutagenic potency of AAF and its derivatives varies significantly depending on their chemical structure and the metabolic pathways involved in their formation and further reaction. researchgate.net The conversion of the proximate carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF) to more reactive esters is a critical determinant of mutagenicity.

Table of Research Findings on AAF Derivatives and DNA Interactions

| Compound/Metabolite | Primary DNA Interaction | Common Mutation Type | Role in Carcinogenesis | Reference |

| This compound | Forms guanine adducts (inferred) | Frameshift (inferred) | Initiator (model ultimate carcinogen) | nih.gov |

| N-Acetoxy-2-acetylaminofluorene (N-AcO-AAF) | Forms C-8 guanine adducts | Frameshift | Initiator (model ultimate carcinogen) | wikipedia.orgnih.govcapes.gov.br |

| N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | Proximate carcinogen, forms adducts after further activation | Varies with subsequent activation | Proximate Carcinogen | wikipedia.orgresearchgate.net |

| N-hydroxy-2-aminofluorene (N-OH-2-AF) | Forms deacetylated guanine adducts | Base substitution (G to T) | Proximate Carcinogen | nih.govresearchgate.net |

| 2-acetylaminofluorene (B57845) (AAF) | Requires metabolic activation to form DNA adducts | Varies with metabolic pathway | Complete Carcinogen (Initiator and Promoter) | wikipedia.orgnih.gov |

Methodologies for Research and Analysis

Detection and Quantification of the Compound and its Metabolites

The detection and quantification of N-Benzoyloxy-2-acetylaminofluorene and its metabolic byproducts are primarily achieved through chromatographic techniques. These methods offer the high resolution and sensitivity required to separate and measure these compounds in complex biological matrices.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methods developed for its precursor, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), and other related compounds provide a strong framework for its analysis.

Typically, reverse-phase HPLC is employed, utilizing a nonpolar stationary phase (such as a C8 or C18 column) and a polar mobile phase. For instance, a method developed for separating 2-aminofluorene (B1664046) and its metabolites, including N-OH-AAF, used a Dupont Zorbax C-8 column with a gradient of isopropanol (B130326) in 0.02 M acetic acid. nih.gov The gradient elution, where the concentration of the organic solvent is increased over time, is essential for separating compounds with a wide range of polarities, which is characteristic of AAF and its metabolites. Detection is commonly achieved using a UV detector, as the fluorene (B118485) ring system possesses strong chromophores. The specific wavelength for detection would be optimized for this compound, likely in the range of 254 nm or 313 nm, similar to its related compounds. chromatographyonline.com

Gas Chromatography/Mass Spectrometry

Gas Chromatography/Mass Spectrometry (GC/MS) offers high sensitivity and specificity for the identification and quantification of volatile and thermally stable compounds. However, due to the polarity and low volatility of this compound and its metabolites, derivatization is a mandatory step prior to GC/MS analysis.

Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the separation and qualitative analysis of compounds. For this compound and its metabolites, normal-phase TLC is typically employed, using a polar stationary phase like silica (B1680970) gel and a less polar mobile phase. researchgate.netanalyticaltoxicology.combohrium.comchromatographyonline.com The choice of the mobile phase, often a mixture of solvents such as hexane, ethyl acetate (B1210297), and methanol, is critical for achieving good separation. researchgate.netwisc.edu

The separated compounds can be visualized under UV light due to their fluorescent nature. Alternatively, various staining reagents can be used to produce colored spots. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf value of a known standard run on the same plate. utoronto.ca TLC is also a crucial component of the ³²P-postlabelling assay for the separation of DNA adducts, as will be discussed in a later section.

Analysis of DNA and Protein Adducts

A critical aspect of studying this compound is the analysis of its covalent binding to DNA and proteins, forming adducts. These adducts are considered to be the initial step in the process of chemical carcinogenesis.

³²P-Postlabelling Assay for DNA Adduct Detection and Quantification

The ³²P-postlabelling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.govnih.gov This technique is particularly well-suited for studying the DNA damage caused by carcinogens like this compound.

The assay involves the enzymatic digestion of DNA to its constituent deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled deoxynucleoside 3',5'-bisphosphates are then separated by multidimensional thin-layer chromatography. nih.govresearchgate.net The separated adducts are visualized by autoradiography and quantified by scintillation counting.

Studies on related compounds, such as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), have demonstrated the formation of several DNA adducts, primarily N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.gov Given that this compound is a reactive ester of N-OH-AAF, it is expected to form the same adducts. Research using N-benzoyloxy-N-methyl-4-aminoazobenzene, a model for this compound, has shown the release of guanine (B1146940) derivatives from DNA, further supporting the formation of such adducts. nih.gov

Table 1: Representative DNA Adduct Levels Detected by ³²P-Postlabelling Following Exposure to 2-AAF Metabolites in Reconstructed Human Skin Tissue Models

| Treatment Group | Adducts per 10⁸ Nucleotides (Mean ± SD) |

| Control (Solvent) | Not Detected |

| 2-AAF (multiple treatments) | ~10 |

| N-OH-2-AAF (single exposure) | >100 |

| N-OH-2-AF (single exposure) | >100 |

Data adapted from a study on reconstructed human skin tissue models. The adduct levels for N-OH-2-AAF and N-OH-2-AF, which are formed from this compound, were significantly higher than those from the parent compound 2-AAF, highlighting their high reactivity. nih.gov

Immunoassay and Radioimmunoassay Techniques for Adduct Titration

Immunoassay techniques, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), provide highly specific and sensitive methods for the quantification of specific DNA adducts. nih.govnih.gov These methods rely on the use of antibodies that recognize and bind to a particular adduct structure.

For the analysis of adducts formed from this compound, antibodies have been developed that are specific for N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-8-AAF) and its deacetylated counterpart, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-8-AF). nih.gov In a competitive immunoassay, the sample containing the adduct of interest is mixed with a known amount of a radiolabeled or enzyme-labeled version of the same adduct. This mixture is then incubated with a limited amount of the specific antibody. The amount of labeled adduct that binds to the antibody is inversely proportional to the amount of unlabeled adduct in the sample.

These immunoassays have been successfully used to quantify the levels of dG-8-AAF and dG-8-AF in the DNA of rats fed with 2-acetylaminofluorene (B57845), the precursor to this compound. The results from these studies provide valuable insights into the formation and persistence of these critical DNA lesions.

Table 2: C-8 Adduct Levels in Liver DNA of Rats Fed 2-Acetylaminofluorene (2-AAF) as Determined by Radioimmunoassay (RIA)

| Duration of 0.02% 2-AAF Feeding | Total C-8 Adducts (fmol/µg DNA) | Predominant Adduct |

| 24 hours | 80 | dG-8-AAF |

| 1 week | ~160 | dG-8-AF (~80%) |

| 30 days | ~230 | dG-8-AF (97-100%) |

This table summarizes the findings from a study where the levels of C-8 adducts in rat liver DNA were measured by RIA following continuous feeding with 2-AAF. The data shows a time-dependent increase in total adducts and a shift from the acetylated (dG-8-AAF) to the deacetylated (dG-8-AF) adduct over time. nih.govnih.gov

Structural Elucidation of Adducts

The covalent binding of reactive metabolites of this compound to cellular macromolecules, particularly DNA, is a critical event in its mechanism of carcinogenicity. The structural elucidation of these adducts has been a central focus of research to understand how this compound initiates cancer.

The primary target for adduct formation is the guanine base in DNA. The reaction of N-acetoxy-2-acetylaminofluorene (a model for the reactive ester this compound) with DNA leads to the formation of adducts primarily at the C8 position of guanine, yielding N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.gov Studies have also suggested the formation of adducts at the N7 position of guanine. nih.govoup.com The reaction of N-acetoxy-N-2-acetylaminofluorene with guanosine (B1672433) has been used to synthesize the N-(guanosin-8-yl) acetylaminofluorene (Guo-AAF) adduct for antibody production and further study. nih.gov

A variety of sophisticated analytical techniques have been employed to characterize the structure of these adducts. One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the conformation of these adducts within DNA duplexes. nih.gov These studies have revealed that the dG-C8-AAF adduct can adopt multiple conformations, including a major groove (B), a base-displaced stacked (S), and a minor groove wedge (W) conformation. The specific conformation is influenced by the surrounding DNA sequence and pH.

In addition to NMR, mass spectrometry has been a valuable tool for identifying and characterizing these adducts. Techniques such as ³²P-postlabelling have been used to detect the presence of DNA adducts in tissues and cells exposed to the parent compound, 2-acetylaminofluorene, and its metabolites. nih.gov However, ³²P-postlabelling does not provide direct structural identification of the adducts formed. nih.gov

Research has also shown that these carcinogen-guanine adducts can be released from DNA. Studies using [purine-¹⁴C]DNA reacted with N-acetoxy-2-acetylaminofluorene demonstrated the rapid release of ¹⁴C-containing products that were not precipitable with the DNA. nih.govoup.com These released products are suggested to be guanine derivatives formed by the depurination of N-7 substituted adducts in the DNA. nih.gov

In Vitro Experimental Systems

Use of Subcellular Fractions

Subcellular fractions, particularly from the liver, have been extensively used to investigate the metabolic activation of 2-acetylaminofluorene (AAF), the parent compound of this compound. These systems allow for the study of specific enzymatic pathways in a controlled environment.

Liver microsomes, which are rich in cytochrome P-450 enzymes, are crucial for the initial N-hydroxylation of AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen. wikipedia.org Studies using liver microsomes from various species, including rats, have demonstrated this key activation step. nih.gov The microsomal fraction has shown a greater specificity for binding [¹⁴C]-2-acetylaminofluorene compared to other subcellular fractions like mitochondria and cytosol. nih.gov

The cytosol fraction, containing soluble enzymes, is also vital for the further activation of N-OH-AAF. Cytosolic enzymes such as N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-AAF to form the highly reactive N-acetoxy-2-acetylaminofluorene, a compound that is structurally and functionally analogous to this compound. wikipedia.org Furthermore, sulfotransferases present in the cytosol can catalyze the O-sulfation of N-OH-AAF, leading to another unstable ester that readily reacts with DNA. wikipedia.org

The binding of AAF and its metabolites to proteins within these subcellular fractions has also been investigated. In rat liver, [¹⁴C]-2-acetylaminofluorene was found to bind to cytosolic proteins, with a higher affinity for proteins in the 12 to 15 kilodalton range. nih.gov

Isolated Enzyme Systems for Biotransformation Studies

The study of isolated and purified enzymes has provided detailed insights into the specific biotransformation steps leading to the formation of reactive metabolites like this compound.

Cytochrome P-450 (CYP) enzymes are central to the initial activation of AAF. Studies with expressed human CYP enzymes have shown that CYP1A2 is particularly efficient at N-hydroxylating AAF. nih.gov The activity of AAF N-hydroxylase in human liver microsomes has been shown to correlate with the content of CYP1A2. nih.gov

N-Acetyltransferases (NATs) are key enzymes in the subsequent activation of the N-hydroxy metabolite. The cytosolic enzyme N-acetyltransferase catalyzes the O-acetylation of N-OH-AAF to produce a reactive acetoxy ester. wikipedia.org Both NAT1 and NAT2 are capable of this bioactivation step. nih.gov

Sulfotransferases (SULTs) represent another important family of cytosolic enzymes that can esterify N-OH-AAF to form a reactive sulfate (B86663) ester. wikipedia.org This metabolite, like the acetoxy and benzoyloxy esters, can spontaneously decompose to form a reactive nitrenium ion that binds to DNA.

Deacetylases are microsomal enzymes that can hydrolyze the acetyl group from AAF and N-OH-AAF. wikipedia.org The resulting N-hydroxy-2-aminofluorene (N-OH-AF) is a highly reactive metabolite that can also be further activated.

The use of recombinant enzymes expressed in systems like E. coli has also been explored to study the biotransformation of related compounds, demonstrating the potential for using isolated enzymes to generate specific metabolites and study their biological activities. nih.gov

Cell Culture Models

A variety of cell culture models have been employed to investigate the genotoxicity, cytotoxicity, and metabolic pathways of this compound and its precursors.

Chinese Hamster V79 cells have been used in mutagenicity assays. Studies have shown that N-acetoxy-2-acetylaminofluorene (a surrogate for this compound) is mutagenic in V79 cells, inducing 6-thioguanine-resistant clones. nih.gov The cytotoxicity and mutagenicity of this compound were significantly reduced by the deacetylase inhibitor paraoxon (B1678428), indicating that deacetylated metabolites are major active species. nih.gov

HepaRG cells , a human hepatoma cell line capable of differentiating into hepatocyte-like cells, have emerged as a relevant model for studying the metabolism and toxicity of liver carcinogens. nih.gov These cells express a wide range of drug-metabolizing enzymes, including cytochrome P450s, making them suitable for investigating the bioactivation of compounds like AAF. nih.gov Studies using 2D and 3D cultures of HepaRG cells have been conducted to assess the genotoxicity of various compounds, including AAF.

Hamster embryo cells in culture have been used to study the morphological transformation induced by metabolites of AAF. nih.gov Urine from rats treated with AAF, containing its metabolites, was shown to cause morphological transformation in these cells. nih.gov

Cultured whole rat embryos have also been utilized to investigate the developmental toxicity of AAF and its reactive metabolites. nih.gov In these systems, AAF required the presence of an added monooxygenase system to induce neural tube defects, while reactive metabolites like N-hydroxy-AAF and N-acetoxy-AAF could elicit malformations directly. nih.gov

| Cell Line | Organism | Tissue of Origin | Key Findings with AAF/Metabolites |

| V79 | Chinese Hamster | Lung | N-acetoxy-AAF is mutagenic and cytotoxic. nih.gov |

| HepaRG | Human | Liver | Differentiated cells express drug-metabolizing enzymes relevant for AAF activation. nih.gov |

| Hamster Embryo Cells | Hamster | Embryo | AAF metabolites induce morphological transformation. nih.gov |

| Rat Embryos (whole culture) | Rat | Embryo | Reactive metabolites of AAF are teratogenic. nih.gov |

Reconstructed Human Tissue Models

Reconstructed human tissue models, particularly skin models, represent a significant advancement in in vitro toxicology, offering a more physiologically relevant system for studying dermally-exposed chemicals.

Three-dimensional (3D) reconstructed human skin models have been used to investigate the genotoxicity of 2-acetylaminofluorene (AAF) and its metabolites. nih.gov In these models, topical application of AAF and its proximate genotoxic metabolites, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF), led to the formation of DNA adducts. nih.gov

The study demonstrated that these skin models possess metabolic competency. While adduct levels after a single short-term exposure to AAF were low, multiple exposures led to a significant increase in adduct formation, suggesting induction of the enzymes responsible for metabolizing AAF. nih.gov In contrast, the more reactive metabolites, N-OH-2-AAF and N-OH-2-AF, induced much higher levels of DNA adducts even after a single short exposure. nih.gov

These models are valuable for assessing DNA damage using assays like the comet assay and the reconstructed skin micronucleus (RSMN) assay. nih.gov The findings from these models can help to understand the potential for skin cancer initiation by compounds like AAF and its reactive esters. While direct studies with this compound in these models are not extensively reported, the results with its precursors highlight the utility of this system for studying reactive intermediates. The further structural characterization of the DNA adducts formed in these 3D models is an area for future research. nih.gov

In Vivo Non-Human Animal Models

In vivo studies using non-human animal models, primarily rats, have been crucial for understanding the carcinogenic effects of this compound and its parent compound, 2-acetylaminofluorene (AAF), in a whole-organism context. These studies have provided valuable data on tissue distribution, metabolic activation, and macromolecular binding.

Oral administration of AAF to rats has been shown to induce tumors in various organs, most notably the liver and urinary bladder. nih.gov The carcinogenicity is directly linked to the metabolic activation of AAF in the liver. wikipedia.org

Studies examining the binding of radiolabeled AAF and its metabolites in rats have shown that these compounds covalently bind to both DNA and proteins in the liver. Following a single injection, the amount of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) bound to liver DNA was found to be significantly higher than that of the parent compound AAF. nih.gov This underscores the importance of N-hydroxylation as a key activation step in vivo.

The binding of these compounds to macromolecules within the cell nucleus has been demonstrated, with DNA generally showing a higher level of binding per milligram than nuclear proteins. nih.gov In vivo studies have also been essential in elucidating the persistence of DNA adducts. The persistence of certain adducts in target tissues is thought to be a critical factor in the initiation of cancer. nih.gov

The distribution of AAF in different tissues has also been investigated. Following intravenous administration in rats, the liver retained the major fraction of the compound. nih.gov These in vivo models have also been used to study the differences in metabolism and carcinogen binding between normal liver tissue and carcinogen-induced liver nodules, providing insights into the mechanisms of chemical carcinogenesis. nih.gov

| Animal Model | Route of Administration | Key Findings |

| Rat | Oral | Induction of tumors in the liver and bladder by AAF. nih.gov |

| Rat | Intravenous/Intraperitoneal | Covalent binding of AAF metabolites to liver DNA and proteins. nih.govnih.gov |

| Rat | - | Persistence of DNA adducts in liver tissue. nih.gov |

Rodent Models for DNA Adduct Formation and Persistence

The primary mechanism by which this compound and similar reactive esters are believed to initiate carcinogenesis is through the formation of covalent bonds with DNA, creating DNA adducts. While direct in vivo studies in rodent models specifically using this compound are not extensively documented in available literature, research on analogous model ultimate carcinogens provides a framework for understanding its action.

Studies using compounds like N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) and N-benzoyloxy-N-methyl-4-aminoazobenzene (N-benzoyloxy-MAB) serve as important models. nih.gov These reactive esters are used to investigate the direct chemical reaction with DNA and the subsequent formation of carcinogen-DNA adducts. When these model compounds react with DNA, they can form various products. nih.gov Research has shown that reaction with N-benzoyloxy-MAB can yield multiple products that are not precipitable with DNA, suggesting the formation of unstable adducts that are subsequently released. nih.gov

The interaction of these reactive esters with DNA can lead to the formation of adducts at different positions on the nucleotide bases. A significant finding is the rapid release of guanine-carcinogen products from DNA following reaction with these esters. nih.gov This release is believed to result from the formation of unstable adducts, such as those at the N-7 position of guanine, which can weaken the glycosidic bond and lead to depurination. nih.gov Studies using DNA labeled with isotopes have supported this hypothesis, showing that the released products are guanine derivatives that have lost the C-8 proton, consistent with the structure of depurinated N-7 substituted guanine adducts. nih.gov

The major DNA adducts typically identified in vivo following exposure to the parent compound, 2-acetylaminofluorene (2-AAF), include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). nih.gov The use of a direct-acting ester like this compound in an experimental setting would aim to produce such adducts without the intermediate metabolic steps.

Table 1: Products from the Reaction of Model Ultimate Carcinogens with DNA

| Reactant Compound | Observation | Inferred Mechanism/Product | Reference |

|---|---|---|---|

| N-acetoxy-AAF | Four non-precipitable products released from DNA. | Guanine derivatives from depurination of N-7 substituted adducts. | nih.gov |

| N-benzoyloxy-MAB | Six non-precipitable products released from DNA. | Guanine derivatives from depurination of N-7 substituted adducts. | nih.gov |

Models for Hepatic Preneoplasia Induction

The induction of preneoplastic lesions in the liver is a critical endpoint in chemical carcinogenesis studies. Rodent models are extensively used for this purpose. The standard methodology involves the administration of a carcinogen that, after metabolic activation, initiates cellular changes leading to the formation of foci of altered hepatocytes. These foci are considered precursors to neoplastic nodules and eventual hepatocellular carcinoma.

In the context of fluorene-derived carcinogens, research has overwhelmingly utilized the parent compound, 2-acetylaminofluorene (2-AAF), to induce hepatic preneoplasia in rats. nih.govnih.gov These models rely on the in vivo metabolic conversion of 2-AAF to its proximate carcinogen, N-hydroxy-2-acetylaminofluorene, and subsequently to a reactive ultimate carcinogen that damages DNA and initiates the neoplastic process. nih.gov The resulting preneoplastic lesions are often identified histologically and by the expression of marker proteins like glutathione (B108866) S-transferase-P (GST-P). nih.govwjgnet.com

While this compound represents a model of the ultimate carcinogenic metabolite, specific studies detailing its direct use to initiate hepatic preneoplasia in rodent models are not prominent in the reviewed scientific literature. Research has instead focused on administering the parent compound (2-AAF) and studying the entire process of metabolic activation and subsequent carcinogenesis.

Co-carcinogenesis Experimental Designs

Co-carcinogenesis experimental designs are employed to study the distinct stages of cancer development, primarily initiation and promotion. An initiator is a genotoxic agent that causes irreversible DNA damage, while a promoter is a non-genotoxic (or weakly genotoxic) agent that stimulates the proliferation of initiated cells.

A widely used model for studying hepatocarcinogenesis involves the use of an initiator followed by a promoter. In many such studies, diethylnitrosamine (DEN) is used as the initiating agent. nih.govwjgnet.com Following initiation with DEN, 2-acetylaminofluorene (2-AAF) is often administered as a promoting agent to stimulate the development of preneoplastic liver foci. nih.gov This experimental design has been instrumental in elucidating the multistep nature of liver cancer.

As with hepatic preneoplasia models, experimental designs for co-carcinogenesis have predominantly used 2-AAF rather than its direct-acting esters. The role of this compound would theoretically be that of a pure initiator, as it is a direct-acting genotoxic agent. However, specific co-carcinogenesis protocols employing this compound as the initiating agent in rodent models are not detailed in the available research. The focus has remained on the use of 2-AAF within established protocols that account for its in vivo metabolic activation. nih.gov

Future Directions in N Benzoyloxy 2 Acetylaminofluorene Research

Advanced Computational Modeling of Molecular Interactions

While experimental studies have been foundational, the transient nature of reactive intermediates like the nitrenium ion derived from N-Benzoyloxy-2-acetylaminofluorene makes their direct study challenging. Advanced computational modeling offers a powerful lens to investigate the intricate molecular interactions of this compound. Future research will likely focus on employing quantum mechanics (QM) and molecular mechanics (MM) methods, as well as hybrid QM/MM approaches, to simulate the behavior of this compound and its metabolites.

These computational strategies can provide detailed insights into:

Reaction Pathways and Energetics: Modeling the heterolytic cleavage of the N-O bond to form the ultimate carcinogenic nitrenium ion and predicting the reaction kinetics and thermodynamics.

DNA Adduct Conformations: Simulating the conformational landscape of DNA adducts formed from this compound. Research on the related N-acetyl-2-aminofluorene (AAF) has shown that its DNA adducts can adopt multiple conformations, such as base-displaced stacked (S), major groove (B), and minor groove wedge (W) forms. nih.gov Advanced modeling could predict the conformational preferences of adducts derived from this compound, which is crucial for understanding how they are recognized and processed by DNA repair enzymes.

Enzyme-Substrate Interactions: Simulating the docking of this compound and its precursor, N-hydroxy-2-acetylaminofluorene, within the active sites of metabolic enzymes like sulfotransferases and N-acetyltransferases. semanticscholar.org This can elucidate the specific molecular interactions that drive metabolic activation.

By providing an atomic-level view, computational modeling can generate testable hypotheses and guide further experimental work, accelerating our understanding of how this compound initiates carcinogenesis.

High-Throughput Screening for Modulators of Metabolic Activation

The biological activity of this compound is intrinsically linked to its metabolic activation. Identifying compounds that can modulate the enzymes involved in this process is a key goal for developing potential chemopreventive strategies. High-throughput screening (HTS) provides a platform to rapidly test large libraries of compounds for their ability to inhibit or enhance metabolic activation. researchgate.net

Future HTS campaigns will likely focus on:

Targeting Specific Enzymes: Developing assays to screen for inhibitors of enzymes like N-acetyltransferases (NATs), which are involved in the O-acetylation of N-hydroxy-2-aminofluorene. semanticscholar.org NAT1, in particular, is expressed in human skin and can catalyze this bioactivation step. semanticscholar.org

Cell-Based Assays: Utilizing engineered cell lines that express key metabolic enzymes. These cells can be used in HTS to identify compounds that affect the entire metabolic pathway leading to DNA adduct formation in a more physiologically relevant context. tox21.gov

Phenotypic Screening: Employing HTS to screen for compounds that reduce the genotoxic effects of the parent compound, 2-acetylaminofluorene (B57845) (AAF), without necessarily knowing the specific molecular target beforehand. researchgate.net This approach focuses on a desired physiological endpoint, such as reduced DNA damage or increased cell viability.

The identification of potent and specific modulators of metabolic activation through HTS could provide lead compounds for further development as agents to mitigate the carcinogenic risk associated with aromatic amines. sdu.dknih.gov

Novel Approaches for Site-Specific DNA Modification Studies

A central aspect of understanding the carcinogenicity of this compound is studying how its DNA adducts lead to mutations. The preparation of DNA sequences containing a single, site-specific adduct has been a cornerstone of this research. nih.gov Novel chemical and biochemical methods are emerging that promise to make this process more efficient and versatile.

Future directions in this area include:

Post-Synthetic Modification: Developing new chemical strategies to introduce an adduct at a specific location in a pre-synthesized oligonucleotide. Recent advances, such as visible-light-catalyzed modifications, offer rapid and highly selective methods for DNA functionalization that could be adapted for this purpose. rsc.org

Enzymatic Ligation: Using enzymes to ligate smaller, adduct-containing DNA fragments into larger DNA molecules, enabling the study of adduct effects in the context of longer DNA sequences and even plasmids.

Hybrid Approaches: Combining chemical synthesis of an adduct-containing building block with enzymatic methods to construct more complex DNA substrates. This allows for the precise placement of the adduct within specific gene sequences to study its effect on transcription and replication.

These advanced techniques will facilitate more sophisticated studies into the mechanisms of mutagenesis and DNA repair, providing a clearer picture of how the DNA lesions created by this compound contribute to the initiation of cancer. nih.govresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for N-Benzoyloxy-2-acetylaminofluorene, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the fluorene scaffold. A validated approach includes:

- Step 1: Acetylation of 2-aminofluorene using acetic anhydride under reflux (60–80°C) in anhydrous dichloromethane (DCM), monitored by TLC for completion .

- Step 2: Benzoylation of the hydroxylamine intermediate. Use O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in the presence of sodium carbonate (2 equiv.) in acetonitrile. Reaction progress is optimized by maintaining temperatures below 40°C to prevent decomposition of intermediates .

- Critical Parameters:

- Purity of Reagents: Impurities in O-benzyl hydroxylamine hydrochloride (>98%) can reduce yields by 15–20% .

- Solvent Choice: Acetonitrile enhances reaction kinetics compared to DCM due to higher polarity .

- Workup: Rapid filtration under reduced pressure minimizes exposure to ambient moisture, which hydrolyzes the benzoyloxy group.

Basic: How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: Crystals grown via slow evaporation from DMF/ether (1:3) reveal planar fluorene geometry with dihedral angles <10° between aromatic rings, confirming minimal steric distortion .

Basic: What safety protocols are essential given the compound’s reported mutagenicity?

Methodological Answer:

- Mutagenicity Data: Ames II testing indicates low mutagenicity (revertant counts <2× background) compared to benzyl chloride, but prolonged exposure requires precautions .

- Handling Guidelines:

- Use fume hoods with >0.5 m/s airflow and double-glove PPE (nitrile + neoprene) .

- Storage: Stabilize in amber vials under argon at –20°C to prevent photolytic and thermal degradation (DSC data shows decomposition onset at 85°C) .

- Waste Disposal: Quench with 10% aqueous KMnO4 to oxidize aromatic amines before incineration .

Advanced: How can researchers resolve contradictions in mutagenicity data between Ames testing and in vivo models?

Methodological Answer:

- Data Discrepancy Analysis:

- Metabolic Activation: Ames tests lack S9 liver homogenate for pro-mutagen activation. Supplement with rat liver microsomes to assess N-hydroxylation, a key metabolic step .

- Dose-Response Curves: Use Hill slope analysis to differentiate threshold effects (non-linear at low doses) vs. linear genotoxic responses .

- Comparative Studies: Cross-validate with comet assays in HepG2 cells to detect DNA strand breaks, which may correlate better with in vivo results .

Advanced: What strategies enhance the stability of this compound during long-term storage?

Methodological Answer:

- Stabilization Techniques:

- Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC-PDA to track impurity profiles (e.g., deacetylated byproducts) .

Advanced: What mechanistic insights exist for the metabolic activation of this compound in mammalian systems?

Methodological Answer:

- Key Pathways:

- Phase I Metabolism: Cytochrome P450 1A2 catalyzes N-hydroxylation, forming a reactive nitrenium ion that binds DNA (confirmed via 32P-postlabeling assays) .

- Glucuronidation: UGT1A6 conjugates the hydroxylamine intermediate, reducing genotoxicity. Use UGT inhibitors like β-glucuronidase to study pathway dominance .

- Experimental Models:

Advanced: How can researchers address solubility challenges in cell-based assays?

Methodological Answer:

- Co-solvent Systems:

- Prepare stock solutions in DMSO (<0.1% v/v final concentration) and dilute in PBS containing 5% HP-β-cyclodextrin to enhance aqueous solubility (from 2 µM to 50 µM) .

- Surfactant Use: Add 0.01% Tween-80 to culture media to prevent aggregation without cytotoxic effects (validated via MTT assays) .

Advanced: What computational methods predict reactivity trends for modifying the acetylamino group?

Methodological Answer:

- DFT Modeling:

- Optimize geometries at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying C2 of the fluorene as the most electrophilic site for substitution .

- Simulate transition states for benzoylation using Gaussian 16 to predict activation energies (ΔG‡ ≈ 25 kcal/mol) .